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Cat. No.: B1666140 Get Quote

Technical Support Center: AVE-0118
Welcome to the technical support center for AVE-0118. This resource is designed for

researchers, scientists, and drug development professionals to provide clear, actionable

information for experiments involving this multichannel inhibitor. Here you will find frequently

asked questions, troubleshooting guides, detailed experimental protocols, and key data

summaries to facilitate your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary ion channel targets of AVE-0118?

A1: AVE-0118 is a multichannel inhibitor. Its primary, and most potent, targets are the

potassium channels responsible for the ultra-rapid delayed rectifier current (IKur), encoded by

Kv1.5, and the transient outward current (Ito), encoded by Kv4.3. However, a critical finding is

that AVE-0118 also significantly inhibits the cardiac sodium current (INa), mediated by SCN5A

(Nav1.5), which contributes substantially to its electrophysiological profile.[1] It also

demonstrates inhibitory effects on IKr and IK,ACh at higher concentrations.[2][3]

Q2: My experiment shows a prolongation of the atrial effective refractory period (ERP) but no

significant change in action potential duration (APD). Is this an expected result?

A2: Yes, this is a key characteristic of AVE-0118's mechanism, particularly in non-remodeled

atrial tissue.[1] The prolongation of ERP without a corresponding lengthening of APD
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(specifically APD70-90) is known as post-repolarization refractoriness (PRR). This effect is

primarily attributed to the inhibition of the sodium current (INa), not the block of potassium

channels.[1] Potassium channel blockade typically prolongs both APD and ERP concurrently.

Q3: Why does AVE-0118 exhibit atrial-selective electrophysiological effects?

A3: The atrial selectivity is twofold. First, one of its primary targets, the IKur (Kv1.5) channel, is

predominantly expressed in the atria compared to the ventricles.[4][5] Second, the inhibition of

the sodium current (INa) by AVE-0118 also appears to be atrial-selective. Studies in canine

models show that 10 μM AVE-0118 significantly reduces the maximum rate of rise of the action

potential upstroke (Vmax) in atrial tissue but has no significant effect on Vmax in ventricular

tissue.[1] This combined action leads to a pronounced effect on atrial refractoriness with

minimal impact on ventricular parameters.[1][6]

Q4: I am observing different inhibitory effects of AVE-0118 in tissues from subjects with chronic

atrial fibrillation (cAF) compared to those in sinus rhythm (SR). Why is this?

A4: This is consistent with published findings. The electrophysiological remodeling that occurs

during cAF alters the expression and function of several ion channels. In cAF, the baseline IKur

and Ito currents are often reduced. Consequently, the absolute current blocked by AVE-0118 in

cAF myocytes is smaller than in healthy SR myocytes. For instance, at 10 μM, AVE-0118
blocks a smaller amount of peak and late outward current in cAF cells compared to SR cells.[7]

This pathology-specific effect is a critical consideration when interpreting experimental results.

Troubleshooting Guides
Issue 1: Inconsistent Sodium Current (INa) Inhibition in HEK-293 Cells

Problem: The measured percentage of INa inhibition by AVE-0118 is highly variable between

experiments.

Possible Causes & Solutions:

Voltage Protocol: The inhibitory effect of AVE-0118 on INa is voltage-dependent. It causes

a hyperpolarizing shift in the steady-state inactivation curve.[1] Ensure your voltage

protocol is consistent. Use a holding potential of -120 mV and a standardized test pulse

(e.g., to -30 mV) to accurately assess peak current inhibition.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://academic.oup.com/cardiovascres/article/60/2/298/338704
https://www.wisdomlib.org/journals/13879-ave-0118-antiarrhythmic-drug-novel-action-mechanism
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pubmed.ncbi.nlm.nih.gov/14613859/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2518460/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Health: Poor cell health can alter channel expression and function. Ensure cells are

passaged appropriately and have a stable resting membrane potential before recording.

Drug Washout: AVE-0118's effect on INa is reversible. If you are performing washout

experiments, ensure adequate perfusion time to allow for the current to be restored,

confirming the effect was drug-specific.[1]

Issue 2: Difficulty Observing Post-Repolarization Refractoriness (PRR) in Atrial Tissue

Problem: Both APD and ERP are prolonging together, and the characteristic separation

(PRR) is not evident.

Possible Causes & Solutions:

Tissue Health: The PRR phenomenon is most clearly demonstrated in "healthy" or non-

remodeled atria.[1] If using tissue from an animal model of heart failure or atrial fibrillation,

the baseline APD may be altered, masking the PRR effect.

Pacing Cycle Length: The effects of AVE-0118 can be rate-dependent. Ensure you are

using a consistent and appropriate basic cycle length (BCL) for stimulation (e.g., 500 ms

was used in canine atrial studies).[1]

Measurement Precision: ERP is the point at which a premature stimulus can elicit a

propagated response. APD70 is the time to 70% repolarization. Precise measurement of

these two distinct parameters is crucial. Ensure your S1-S2 protocol for ERP

determination is correctly implemented.

Quantitative Data Presentation
Table 1: Inhibitory Concentrations (IC50) of AVE-0118 on Various Ion Channels
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Ion Channel
Current

Alias
(Channel)

Species/Cell
Line

IC50 Value Reference

Potassium

Currents

IKur (late

current)
Kv1.5

Human Atrial

Myocytes (SR)
0.22 μM [7]

IKur Kv1.5 CHO Cells 1.1 μM [2]

Ito (peak current) Kv4.3
Human Atrial

Myocytes (SR)
1.8 μM [7]

Ito hKv4.3/KChIP2.2 CHO Cells 3.4 μM [3]

IK,ACh
Pig Atrial

Myocytes
4.5 μM [3]

IKr hERG CHO Cells 8.4 - 10 μM [2][3]

Sodium Current

INa SCN5A HEK293 Cells

Not reported

(36.5% block at

10 μM)

[1]

Table 2: Electrophysiological Effects of 10 μM AVE-0118 on Isolated Canine Cardiac Tissue

Parameter Atrial Tissue Ventricular Tissue Reference

Vmax ↓ 15% No significant change [1]

ERP
Significantly

Prolonged
No significant change [1]

APD70/APD90
No significant change

(APD70)

No significant change

(APD90)
[1]

APD20 (Crista

Terminalis)
↑ from 5 ms to 51 ms Not Applicable [1]
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Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp for Measuring INa in HEK293 Cells Stably Expressing

SCN5A

This protocol is adapted from methodologies described in the literature.[1]

Cell Culture: Culture HEK293 cells stably expressing SCN5A using standard mammalian cell

culture techniques. Plate cells on glass coverslips 24-48 hours before the experiment.

Solutions:

External Solution (in mM): Specific composition can vary, but a typical solution might

contain: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4

with NaOH.

Internal (Pipette) Solution (in mM): A typical solution might contain: 120 CsF, 20 CsCl, 10

EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium is used to block outward

potassium currents.

Recording Procedure:

Place a coverslip with adherent cells into the recording chamber on the stage of an

inverted microscope and perfuse with the external solution at room temperature (~22°C).

[1]

Fabricate patch pipettes from borosilicate glass with a resistance of 4-8 MΩ when filled

with the internal solution.[8][9]

Approach a cell and form a gigaohm seal (>1 GΩ).

Rupture the cell membrane to achieve the whole-cell configuration.[10]

Compensate for series resistance and membrane capacitance.

Voltage Clamp Protocol:

Hold the cell at a potential of -120 mV.
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To measure peak INa, apply 20 ms depolarizing test pulses to potentials between -90 mV

and +30 mV in 5 mV increments.[1]

To assess steady-state inactivation, apply 500 ms pre-pulses to a range of voltages before

a constant test pulse to -20 mV.[1]

Data Acquisition: Record currents before (control), during perfusion with AVE-0118 (e.g., 10

μM), and after washout with the control external solution.

Protocol 2: Action Potential (AP) Recording in Isolated Canine Atrial Preparations

This protocol is based on methodologies for multicellular preparations.[1]

Tissue Preparation: Isolate the right atria from canine hearts and dissect preparations (e.g.,

from the crista terminalis or pectinate muscle).

Superfusion: Place the tissue in an organ bath and perfuse with a Tyrode's solution

containing (in mM): 127 NaCl, 4.5 KCl, 1.5 MgCl2, 1.8 CaCl2, 10 glucose, 22 NaHCO3, 0.42

NaH2PO4. Equilibrate with 95% O2 / 5% CO2 at 36.5 ± 0.5°C.[7]

Stimulation: Stimulate the tissue at a constant basic cycle length (e.g., 500 ms) using bipolar

silver electrodes.

Recording:

Use standard glass intracellular microelectrodes filled with 3 M KCl to impale cells and

record action potentials.

Measure parameters such as APD at 20%, 70%, and 90% repolarization (APD20, APD70,

APD90) and the maximum upstroke velocity (Vmax).

ERP Measurement:

Apply a train of 10 basic stimuli (S1) followed by a premature extrastimulus (S2).

Determine ERP as the longest S1-S2 interval that fails to elicit a propagated action

potential.
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Drug Application: Record baseline parameters, then perfuse the bath with the solution

containing AVE-0118 and repeat the measurements.
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Caption: Dual inhibitory mechanism of AVE-0118 on atrial IKur and INa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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